5-methyl-2-methylsulfanyl-4aH-pyrido[2,3-d]pyrimidin-7-one
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Overview
Description
5-methyl-2-methylsulfanyl-4aH-pyrido[2,3-d]pyrimidin-7-one is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their broad spectrum of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, and analgesic properties . The unique structure of this compound makes it a valuable subject of study in various scientific fields.
Preparation Methods
The synthesis of 5-methyl-2-methylsulfanyl-4aH-pyrido[2,3-d]pyrimidin-7-one typically involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. One common method includes heating 5-acetyl-4-aminopyrimidines with MeONa at reflux in BuOH, which leads to the selective formation of pyrido[2,3-d]pyrimidin-7-ones . The reaction conditions can be adjusted depending on the nature of the acyl group to achieve the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5-methyl-2-methylsulfanyl-4aH-pyrido[2,3-d]pyrimidin-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include m-chloroperbenzoic acid for oxidation and BnNH2 for substitution . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-methyl-2-methylsulfanyl-4aH-pyrido[2,3-d]pyrimidin-7-one has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of this compound have shown potential as inhibitors of protein tyrosine kinases and cyclin-dependent kinases, making them valuable in cancer research . Additionally, its antimicrobial and anti-inflammatory properties make it a candidate for the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of 5-methyl-2-methylsulfanyl-4aH-pyrido[2,3-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases . These interactions disrupt key signaling pathways involved in cell proliferation and survival, leading to antiproliferative effects.
Comparison with Similar Compounds
5-methyl-2-methylsulfanyl-4aH-pyrido[2,3-d]pyrimidin-7-one can be compared with other similar compounds such as pyrido[2,3-d]pyrimidin-5-one and pyrimidino[4,5-d][1,3]oxazine derivatives . While these compounds share a similar core structure, their functional groups and biological activities may differ. For example, pyrido[2,3-d]pyrimidin-5-one derivatives are known for their antiproliferative properties, whereas pyrimidino[4,5-d][1,3]oxazine derivatives have shown potential as antimicrobial agents . The unique combination of functional groups in this compound contributes to its distinct biological activities and makes it a valuable compound for further research.
Properties
Molecular Formula |
C9H9N3OS |
---|---|
Molecular Weight |
207.25 g/mol |
IUPAC Name |
5-methyl-2-methylsulfanyl-4aH-pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C9H9N3OS/c1-5-3-7(13)11-8-6(5)4-10-9(12-8)14-2/h3-4,6H,1-2H3 |
InChI Key |
JQNCVBLVGXPIRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N=C2C1C=NC(=N2)SC |
Origin of Product |
United States |
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